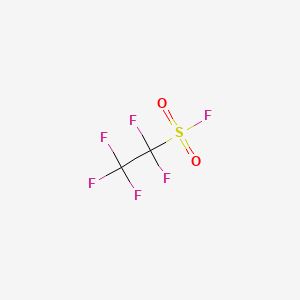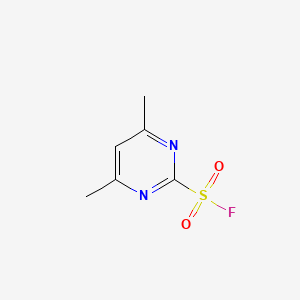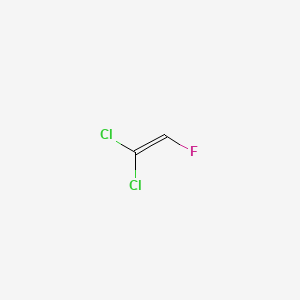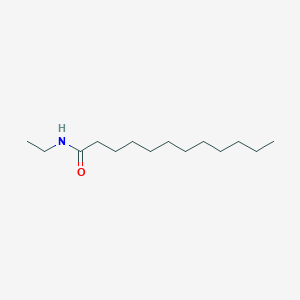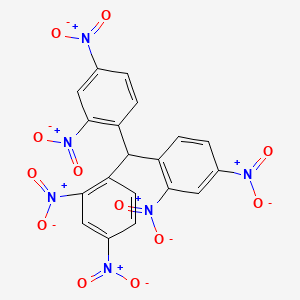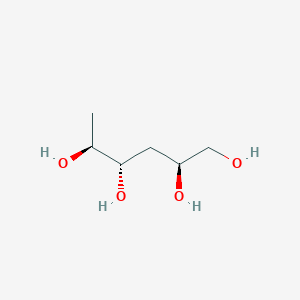
(2S,4S,5S)-hexane-1,2,4,5-tetrol
Overview
Description
“(2S,4S,5S)-hexane-1,2,4,5-tetrol” is a chemical compound with the molecular formula C6H14O4. It contains a total of 24 atoms; 14 Hydrogen atoms, 6 Carbon atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “(2S,4S,5S)-hexane-1,2,4,5-tetrol” includes 23 bonds in total; 9 non-H bonds, 4 rotatable bonds, 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .Scientific Research Applications
Densities and Viscosities of Sugar Alcohol Aqueous Solutions
Research by Zhu, Ma, and Zhou (2010) explored the densities and viscosities of sugar alcohol aqueous solutions, including (2S,4S,5S)-hexane-1,2,4,5-tetrol. This study is significant for understanding the physical properties of sugar alcohols in solutions, which is crucial for various industrial and research applications (Zhu, Ma, & Zhou, 2010).
Chemiluminescence from Biomimetic Reactions
Kazakov et al. (2012) investigated the chemiluminescence of cyclic peroxides, including 1,2,4,5-tetroxanes, in reactions with ferrous ions. This research provides insights into the potential biomedical applications of these compounds, particularly in the development of new diagnostic methods or therapeutic strategies (Kazakov et al., 2012).
Catalytic Production from Bio-Renewable Sources
A study by Krishna et al. (2018) reported a new route for producing hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol. This work highlights the potential for sustainable chemical production from biomass, opening avenues for eco-friendly manufacturing of chemicals derived from tetrol (Krishna et al., 2018).
Synthesis and Antimalarial Activity
Research into the synthesis and antimalarial activity of cyclic peroxides, including 1,2,4,5-tetroxanes, was conducted by Kim et al. (1999). This study is pivotal in the context of developing new antimalarial agents and understanding the structural factors that influence their activity (Kim et al., 1999).
Conformational Analysis
Jorge et al. (2002) performed a conformational study of the 1,2,4,5-tetroxane molecule, using various theoretical procedures. Their findings contribute to the understanding of the molecular stability and structural properties of such compounds, which is important in the context of drug design and synthesis (Jorge et al., 2002).
properties
IUPAC Name |
(2S,4S,5S)-hexane-1,2,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-4(8)6(10)2-5(9)3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYNRXAZCTXWFR-ZLUOBGJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C[C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S,5S)-hexane-1,2,4,5-tetrol | |
CAS RN |
4221-05-0 | |
| Record name | Colitose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)
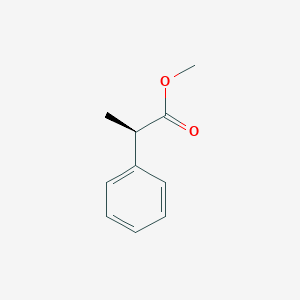
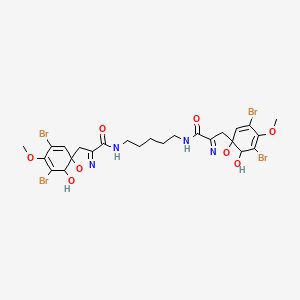
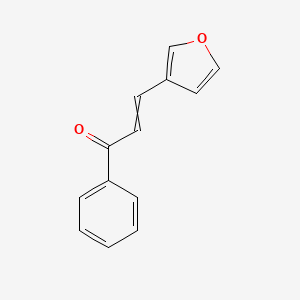



![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)
